molecular formula C19H18N2OS B2417218 3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 941978-22-9

3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B2417218
CAS No.: 941978-22-9
M. Wt: 322.43
InChI Key: UAWXWVWEHYSANO-UHFFFAOYSA-N
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Description

“3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is an organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” typically involves the following steps:

    Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.

    Thioether Formation:

    Substitution with p-Tolyl Group: The final step involves the substitution of the hydrogen atom on the pyrazinone ring with a p-tolyl group, which can be achieved using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazinone ring, potentially converting it to a pyrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, pyrazinones are investigated for their potential as enzyme inhibitors and antimicrobial agents.

Medicine

Medicinal chemistry research explores the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of “3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and pyrazinone moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-methylbenzyl)thio)-1-phenylpyrazin-2(1H)-one
  • 3-((3-methylbenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one
  • 3-((3-methylbenzyl)thio)-1-(o-tolyl)pyrazin-2(1H)-one

Uniqueness

“3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the thioether and p-tolyl groups may enhance its binding affinity to certain molecular targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-6-8-17(9-7-14)21-11-10-20-18(19(21)22)23-13-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWXWVWEHYSANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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